molecular formula C11H12O2 B8759997 3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene

3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene

Cat. No. B8759997
M. Wt: 176.21 g/mol
InChI Key: RZXVQSZMNQFCMM-UHFFFAOYSA-N
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Patent
US04656167

Procedure details

3.00 g (0.019M) of 1,4-dihydro-5-methoxynaphthalene are dissolved in 52 ml of methylene chloride, and cooled with an ice bath to 0°. 3.07 g (0.018M) of m-chloro-perbenzoic acid are subsequently added to this solution over the course of one minute. The ice bath is removed, and the reaction mixture is stirred for 15 hours at room temperature. The suspension is then added to a mixture of 20 ml of 10% sodium hydroxide and 40 g of ice. The organic phase is separated, and the aqueous phase is extracted twice, each time with 20 ml of methylene chloride. The combined organic phases are washed with water and sodium chloride solution, dried and concentrated by evaporation. 1a,2,7,7a-tetrahydro-3-methoxynaphth[2,3-b]oxirane is obtained (melting point 49.5°-50.5°, after purification by column chromatography, silica gel 0.063-0.200 mm, methylene chloride and recrystallisation from hexane).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH:6]=[CH:7][CH2:8]2.ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH:6]1[O:21][CH:7]1[CH2:8]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C2CC=CCC2=CC=C1
Name
Quantity
52 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.07 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath to 0°
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
The suspension is then added to a mixture of 20 ml of 10% sodium hydroxide and 40 g of ice
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice
WASH
Type
WASH
Details
The combined organic phases are washed with water and sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C2CC3C(O3)CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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